In Vitro Smooth Muscle Relaxation: IC50 Comparison with Papaverine-Class Agents
Butaverine demonstrates potent inhibition of electrically induced smooth muscle contractions in mouse vas deferens tissue, with an IC50 value of 91.8 nM [1]. While direct head-to-head comparison data against other antispasmodics in the same assay system are not publicly available, this IC50 establishes a quantifiable benchmark for comparative pharmacology studies. Papaverine, a structurally related compound, exhibits IC50 values ranging from 1–10 µM in similar smooth muscle preparations, suggesting that Butaverine may demonstrate enhanced potency in this specific in vitro model [2]. Researchers should note that cross-assay comparisons are inherently limited by differences in experimental conditions and tissue preparations.
| Evidence Dimension | In vitro inhibition of smooth muscle contraction |
|---|---|
| Target Compound Data | IC50 = 91.8 nM |
| Comparator Or Baseline | Papaverine: IC50 = 1–10 µM in smooth muscle preparations |
| Quantified Difference | Approximately 10–100× lower IC50 for Butaverine vs. papaverine range |
| Conditions | Mouse vas deferens, electrically induced contractions (Butaverine); various smooth muscle tissue preparations (papaverine reference range) |
Why This Matters
This potency metric supports the use of Butaverine as a reference standard for calibrating smooth muscle relaxation assays and as a tool compound for investigating calcium-dependent contractile mechanisms.
- [1] TargetMine. Butaverine Activity: IC50 = 91.8 nM in vitro inhibition of electrically induced smooth muscle contractions of mouse vas deferens. ChEMBL ID: CHEMBL2372213. View Source
- [2] DrugBank / ChEMBL. Papaverine pharmacological data: smooth muscle relaxation IC50 range 1–10 µM. View Source
